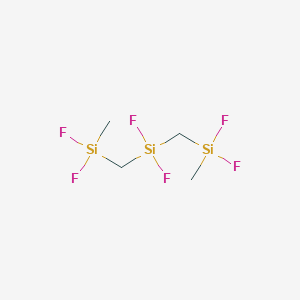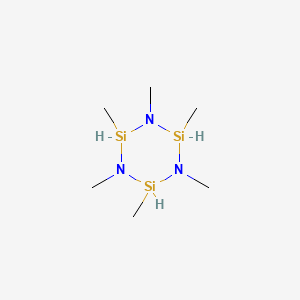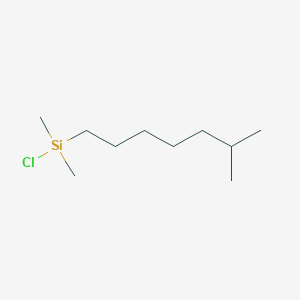
Catharanthine sulfate
Vue d'ensemble
Description
Catharanthine sulfate is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. It is known for its significant pharmacological properties, particularly its anticancer activity. This compound is a key precursor in the synthesis of other important vinca alkaloids, such as vinblastine and vincristine, which are widely used in chemotherapy.
Applications De Recherche Scientifique
Catharanthine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other vinca alkaloids.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It is a key component in the development of anticancer drugs like vinblastine and vincristine.
Industry: This compound is used in the pharmaceutical industry for the production of chemotherapy drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Catharanthine sulfate can be synthesized through several methods. One common approach involves the extraction of catharanthine from the Madagascar periwinkle plant, followed by its conversion to the sulfate form. The extraction process typically involves solvent extraction using organic solvents like methanol or ethanol. The extracted catharanthine is then purified and reacted with sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using biotechnological methods. For example, genetically engineered yeast strains have been developed to produce catharanthine through fermentation processes. These yeast strains are engineered to express the biosynthetic pathway of catharanthine, allowing for large-scale production in bioreactors .
Analyse Des Réactions Chimiques
Types of Reactions
Catharanthine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other pharmacologically active compounds.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of catharanthine, such as vinblastine and vincristine, which are used in cancer treatment .
Mécanisme D'action
Catharanthine sulfate exerts its effects by interfering with the mitotic spindle formation during cell division. It binds to tubulin, a protein that is essential for the formation of microtubules, thereby preventing the proper assembly of the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits voltage-operated L-type calcium channels, which can affect cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Catharanthine sulfate is structurally similar to other vinca alkaloids, such as vinblastine, vincristine, vindesine, vinorelbine, and vincamine. it is unique in its specific binding properties and its role as a precursor in the synthesis of other vinca alkaloids. The following table highlights some of the similar compounds:
| Compound | Unique Properties |
|---|---|
| Vinblastine | Used in chemotherapy for Hodgkin’s lymphoma |
| Vincristine | Effective in treating leukemia and lymphoma |
| Vindesine | Semi-synthetic derivative with enhanced anticancer activity |
| Vinorelbine | Used in the treatment of non-small cell lung cancer |
| Vincamine | Primarily used for its vasodilatory effects |
This compound’s uniqueness lies in its ability to be converted into these various compounds, each with distinct therapeutic applications .
Propriétés
IUPAC Name |
methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBHCCBAHJWZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[N,N-bis(trimethylsilyl)amide]europium(III)](/img/structure/B8038044.png)



![dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane](/img/structure/B8038087.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8038110.png)
![Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.1~4,7~]tetradecane-3,9-dicarboxylate trihydrate](/img/structure/B8038116.png)

![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8038129.png)
![2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-](/img/structure/B8038141.png)

![[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)
